AFC vs. AMC Stokes Shift Advantage
Ac-VDVAD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which demonstrates a Stokes shift of approximately 105 nm (excitation 400 nm, emission 505 nm) . In contrast, the AMC-based analog Ac-VDVAD-AMC exhibits a Stokes shift of approximately 80-100 nm (excitation 340-360 nm, emission 440-460 nm) . The larger Stokes shift of AFC reduces spectral overlap between excitation and emission wavelengths, thereby minimizing background fluorescence and improving detection sensitivity in multi-well plate formats .
| Evidence Dimension | Stokes shift (emission wavelength minus excitation wavelength) |
|---|---|
| Target Compound Data | Excitation 400 nm, Emission 505 nm (Stokes shift ≈ 105 nm) |
| Comparator Or Baseline | Ac-VDVAD-AMC: Excitation 340-360 nm, Emission 440-460 nm (Stokes shift ≈ 80-100 nm) |
| Quantified Difference | Stokes shift larger by approximately 5-25 nm; 400 nm excitation further separated from typical protein absorbance region |
| Conditions | Fluorescence spectral characterization in aqueous buffer/DMSO; reference data from vendor technical specifications |
Why This Matters
The larger Stokes shift of AFC enables cleaner signal separation in fluorescence plate readers, directly reducing cross-talk and background interference in high-throughput caspase-2 activity screens.
